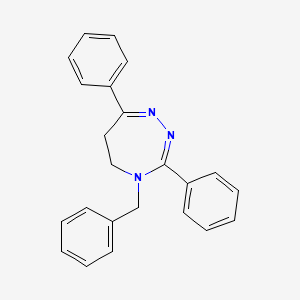
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring a cyano group and a methyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- typically involves the reaction of 3-cyano-4-methyl-1H-pyrrole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(methoxymethyl)
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)
Uniqueness
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-methyl- is unique due to its specific substitution pattern on the pyrrole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61078-84-0 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(3-cyano-4-methyl-1H-pyrrol-2-yl)-3-methylurea |
InChI |
InChI=1S/C8H10N4O/c1-5-4-11-7(6(5)3-9)12-8(13)10-2/h4,11H,1-2H3,(H2,10,12,13) |
InChI Key |
FKODGWMHYFFWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C#N)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
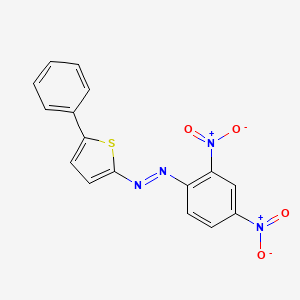


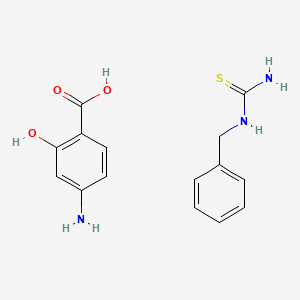
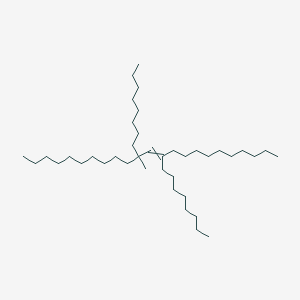
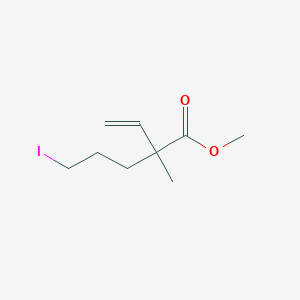
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)

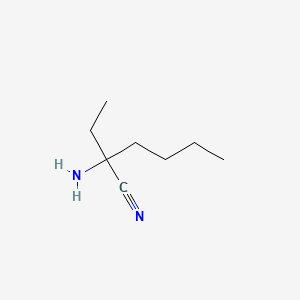
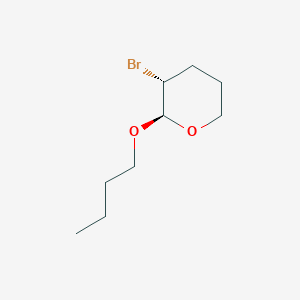
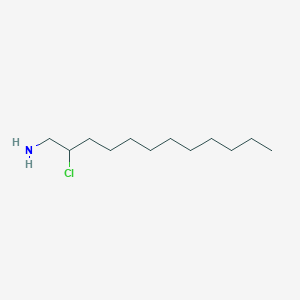
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
